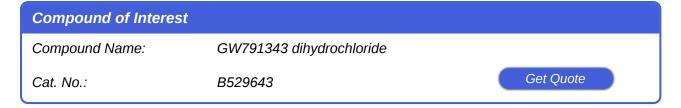


GW791343: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GW791343 in cell culture experiments. GW791343 is a potent and selective, non-competitive allosteric modulator with dual activity. It acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. Additionally, it functions as a CCR2 antagonist. This document outlines recommended concentrations, experimental procedures, and the underlying signaling pathways for both targets.

Data Presentation: Recommended Concentrations

The optimal concentration of GW791343 is cell-type and experiment-dependent. The following tables summarize starting concentrations reported in the literature for its activity as a P2X7 modulator and a CCR2 antagonist.

Table 1: Recommended Concentrations for GW791343 as a P2X7 Receptor Modulator



Cell Line	Experimental Assay	Concentration Range	Incubation Time	Reported Effect
HEK293 (expressing human P2X7)	Ethidium Accumulation Assay	0.01 - 10 μΜ	40 minutes	Non-competitive antagonism of the human P2X7 receptor.[1]
HEK293 (expressing human P2X7)	Allosteric Modulation Assay	3, 10, 30 μΜ	40 minutes	Negative allosteric modulation of the human P2X7 receptor.[1]
SCN cells (rat)	ATP Release Rhythm Assay	5 μΜ	24 - 48 hours	Enhanced amplitude of ATP release rhythm. [1]

Table 2: Recommended Concentrations for CCR2 Antagonist (CAS 445479-97-0) Activity

Cell Line	Experimental Assay	Concentration	Incubation Time	Reported Effect
A549 (human non-small cell lung cancer)	Cell Viability Assay (WST-1)	0 - 20 nM	72 hours	Inhibition of CCL2-mediated cell proliferation.
A549 (human non-small cell lung cancer)	Migration & Invasion Assays	10 nM	24 hours	Inhibition of CCL2-mediated migration and invasion.
A549 (human non-small cell lung cancer)	Wound Healing Scratch Assay	20 μg/ml	2 hours (pretreatment)	Inhibition of cell migration.

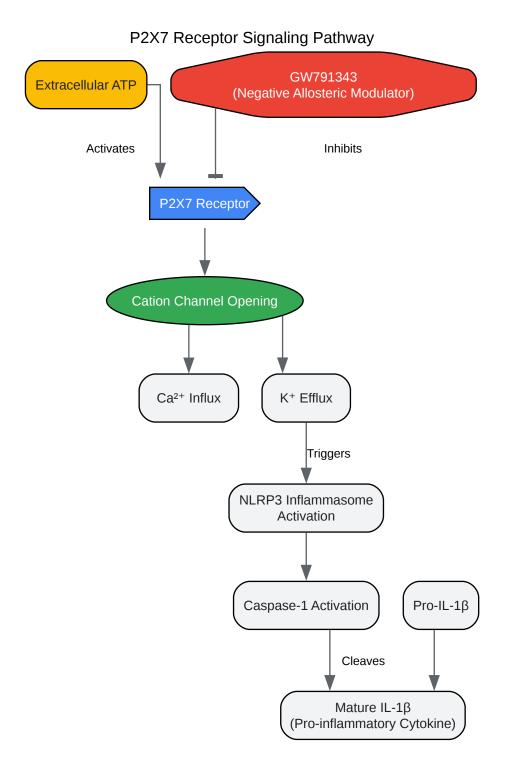
Signaling Pathways



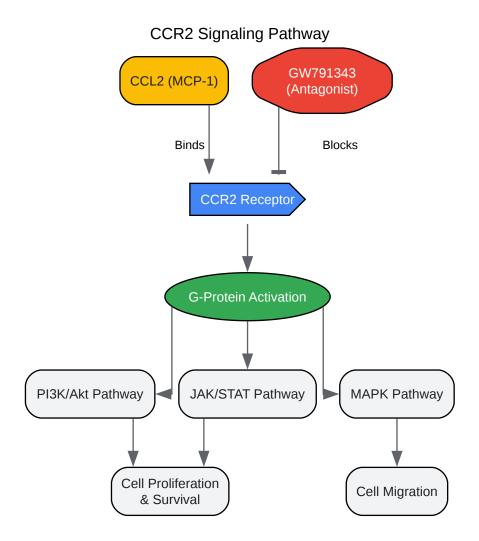
P2X7 Receptor Signaling

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca^{2+} influx and K^+ efflux. This ion exchange triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines IL-1 β and IL-18. GW791343, as a negative allosteric modulator in human cells, binds to a site distinct from the ATP binding site to inhibit these downstream effects.



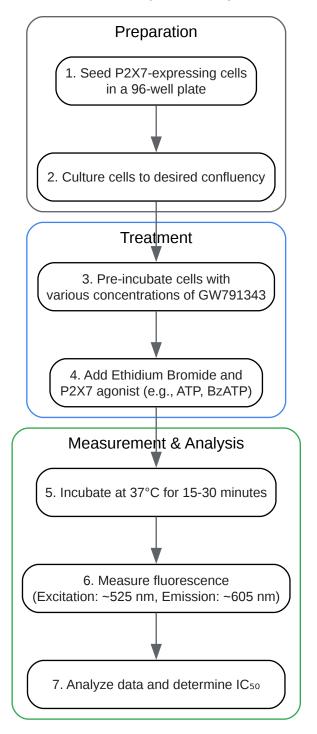








Ethidium Bromide Uptake Assay Workflow



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